4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
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Overview
Description
4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenyl group, a trimethoxybenzylidene moiety, and a piperazinamine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine typically involves a condensation reaction between 4-phenylpiperazine and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trimethoxybenzylidene moiety is believed to play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-[(3,4,5-trimethoxybenzylidene)amino]thiazole
- Methyl (E)-3-(3,4,5-trimethoxybenzylidene)dithiocarbazate
Uniqueness
4-Phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(E)-N-(4-phenylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-13-16(14-19(25-2)20(18)26-3)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15+ |
InChI Key |
VPGSKONKYLSBGZ-RCCKNPSSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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